N,N-diphenyl-2-furamide
Overview
Description
N,N-diphenyl-2-furamide is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.094628657 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Applications
Research has demonstrated the potential of furanic compounds, including derivatives similar to N,N-diphenyl-2-furamide, in the development of sustainable polymers. For instance, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been highlighted as promising sustainable alternatives to polyphthalamides, applicable as high-performance materials with significant commercial interest (Jiang et al., 2015). These materials exhibit properties comparable to traditional polyamides, including similar glass transition temperatures and crystal structures, suggesting their potential in a wide range of industrial applications.
Antifungal and Antimicrobial Properties
Compounds bearing the diphenyl ether moiety, analogous to this compound, have shown considerable antifungal activity. A study by Wen et al. (2016) synthesized furancarboxamide derivatives with a diphenyl ether moiety, revealing significant fungicidal activities against various plant pathogens. One compound, in particular, displayed potent activity, rivaling commercial fungicides (Wen et al., 2016). This underscores the potential of this compound derivatives in developing new antifungal agents.
Fluorescent Materials for Data Storage
Research into benzamide-based diphenyl maleimide derivatives, which share structural similarities with this compound, has uncovered their application in fluorescent materials with potential uses in data storage. These compounds exhibit strong crystallization-induced emission (CIE) activity, making them suitable for rewritable information storage and security ink applications (Zheng et al., 2015). The ability to switch the fluorescence on and off with external stimuli presents a novel approach for data encryption and anti-counterfeiting measures.
Drug Design and Therapeutic Applications
The structural motifs present in this compound derivatives have been explored in the design of molecules with potential therapeutic applications. For example, diguanidino and reversed diamidino 2,5-diarylfurans have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant activity against Mycobacterium tuberculosis and various fungi, including Candida albicans and Aspergillus fumigatus, indicating their potential as antimicrobial agents (Stephens et al., 2001).
Properties
IUPAC Name |
N,N-diphenylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-17(16-12-7-13-20-16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNAQGUMJJLBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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